Methyl 2-chloro-5-cyanobenzoate
Overview
Description
Methyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-cyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the cyanation of methyl 2-chloro-5-iodobenzoate. This reaction is carried out using a cyanating agent such as copper(I) cyanide in the presence of a palladium catalyst. The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the cyano group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: Methyl 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-cyanobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-cyanobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.
For example, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt the enzyme’s catalytic activity and alter metabolic pathways.
Comparison with Similar Compounds
Methyl 2-chloro-5-cyanobenzoate can be compared with other similar compounds, such as:
- Methyl 2-chloro-4-cyanobenzoate
- Methyl 2-chloro-3-cyanobenzoate
- Methyl 2-chloro-6-cyanobenzoate
These compounds share similar structural features but differ in the position of the cyano group on the benzene ring. The unique positioning of the cyano group in this compound can influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-chloro-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLQGCVEXOWXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586557 | |
Record name | Methyl 2-chloro-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914106-36-8 | |
Record name | Methyl 2-chloro-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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